Methyl 2-[({[4,6-dimethyl-3-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
METHYL 2-(2-{[4,6-DIMETHYL-3-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound with a multifaceted structure This compound is characterized by the presence of a pyridine ring substituted with dimethyl and phenylcarbamoyl groups, a benzoate ester, and a sulfanylacetamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-{[4,6-DIMETHYL-3-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst under mild conditions . The specific conditions for synthesizing this compound would include the use of appropriate starting materials, such as 4,6-dimethyl-3-(phenylcarbamoyl)pyridine and methyl 2-bromobenzoate, along with a suitable sulfanylacetamido precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(2-{[4,6-DIMETHYL-3-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl groups in the phenylcarbamoyl moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 2-(2-{[4,6-DIMETHYL-3-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(2-{[4,6-DIMETHYL-3-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE: shares structural similarities with other pyridine derivatives and benzoate esters.
4,6-Dimethyl-3-(phenylcarbamoyl)pyridine: A precursor in the synthesis of the compound.
Methyl 2-bromobenzoate: Another precursor used in the synthetic route.
Uniqueness
The uniqueness of METHYL 2-(2-{[4,6-DIMETHYL-3-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H23N3O4S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
methyl 2-[[2-[4,6-dimethyl-3-(phenylcarbamoyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C24H23N3O4S/c1-15-13-16(2)25-23(21(15)22(29)26-17-9-5-4-6-10-17)32-14-20(28)27-19-12-8-7-11-18(19)24(30)31-3/h4-13H,14H2,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
WQUXEWYBBUTWAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2)SCC(=O)NC3=CC=CC=C3C(=O)OC)C |
Origin of Product |
United States |
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